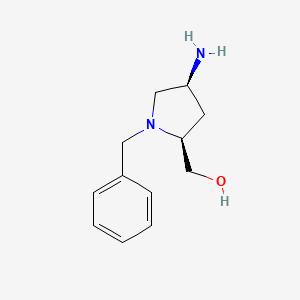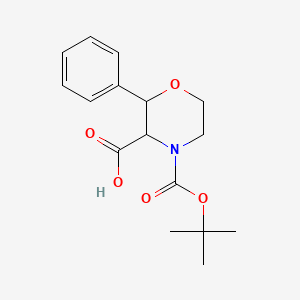
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is a unique organic compound often explored for its potential applications in various scientific fields. Its complex structure, which includes a quinoline core and a tert-butyl ester functional group, renders it a molecule of significant interest in synthetic chemistry, drug design, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multi-step organic synthesis. Commonly, the starting material is a quinoline derivative, which undergoes several transformations including amine protection, nucleophilic substitution, and esterification. The detailed conditions vary but generally involve:
Protection of Amino Group: : Using phenylmethoxycarbonyl chloride to protect the amino group.
Formation of Quinolone Core: : Reacting the protected amine with an appropriate quinoline precursor in the presence of a base.
Introduction of tert-butyl Ester: : The final step involves introducing the tert-butyl ester group through esterification using tert-butanol and a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but with optimizations for yield and cost-efficiency. This typically involves:
Optimized catalysts to speed up the reaction.
Improved purification methods to ensure high purity of the product.
Large-scale reactors to handle the significant quantities required.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: : Often leads to the formation of quinoline N-oxide derivatives.
Reduction: : The compound can be reduced to yield dihydroquinoline derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, modifying the quinoline ring or the ester group.
Common Reagents and Conditions
The reactions typically use:
Oxidizing Agents: : Such as mCPBA (meta-Chloroperoxybenzoic acid).
Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Nucleophiles: : Examples include amines or alcohols.
Electrophiles: : Such as alkyl halides or acyl chlorides.
Major Products
The products formed depend on the reaction conditions and reagents used. For instance:
Oxidation may produce N-oxide derivatives.
Reduction often yields secondary amines or alcohols.
Substitution reactions lead to a wide range of functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate has versatile applications, including:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Serves as a probe or modifier in biochemical assays.
Medicine: : Explored for potential therapeutic effects, especially in the development of drugs targeting the central nervous system.
Industry: : Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, primarily involving the quinoline core which can intercalate with DNA or bind to specific enzymes, modulating their activity. The tert-butyl ester group enhances its lipophilicity, aiding in membrane permeability and overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar in structure to tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate include:
tert-butyl (4R)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate: : A stereoisomer with distinct biological properties.
Benzyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate: : An analog where the tert-butyl group is replaced by a benzyl group.
tert-butyl (4S)-4-(methoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate: : An analog lacking the phenyl ring.
Uniqueness
Its unique combination of a tert-butyl ester group with a quinoline core makes it distinct, influencing its reactivity, stability, and potential interactions with biological targets. This uniqueness makes it an attractive candidate for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-14-13-18(17-11-7-8-12-19(17)24)23-20(25)27-15-16-9-5-4-6-10-16/h4-12,18H,13-15H2,1-3H3,(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZBNGRRLHNSBK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B8211279.png)



![Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8211312.png)

![benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate](/img/structure/B8211324.png)
![6-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8211328.png)
![7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8211330.png)





